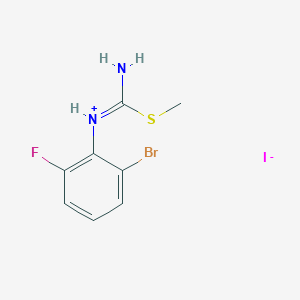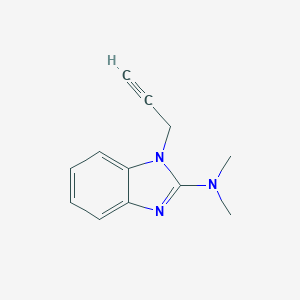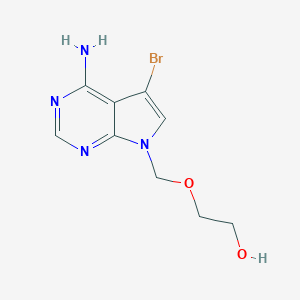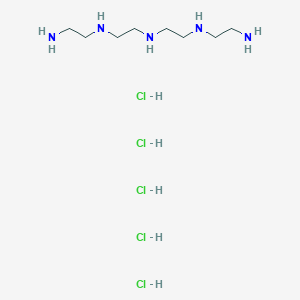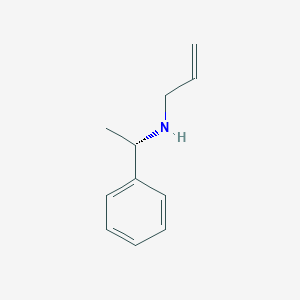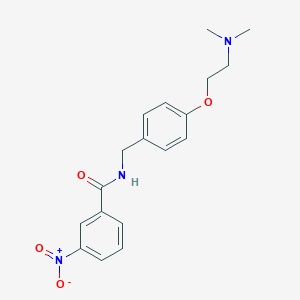
Benzamide, N-((4-(2-(dimethylamino)ethoxy)phenyl)methyl)-3-nitro-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzamide, N-((4-(2-(dimethylamino)ethoxy)phenyl)methyl)-3-nitro-, also known as DMEMBN, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. DMEMBN is a member of the benzamide family of compounds and is synthesized through a multistep process involving several chemical reactions.
Wirkmechanismus
The mechanism of action of Benzamide, N-((4-(2-(dimethylamino)ethoxy)phenyl)methyl)-3-nitro- involves the inhibition of various enzymes and signaling pathways in cells. It has been found to inhibit the activity of protein kinases, which are essential for cell growth and proliferation. Benzamide, N-((4-(2-(dimethylamino)ethoxy)phenyl)methyl)-3-nitro- has also been found to inhibit the activity of the mTOR pathway, which is involved in cell growth and metabolism. Additionally, Benzamide, N-((4-(2-(dimethylamino)ethoxy)phenyl)methyl)-3-nitro- has been found to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemische Und Physiologische Effekte
Benzamide, N-((4-(2-(dimethylamino)ethoxy)phenyl)methyl)-3-nitro- has been found to have several biochemical and physiological effects on cells. It has been found to induce oxidative stress in cells, which can lead to cell death. Benzamide, N-((4-(2-(dimethylamino)ethoxy)phenyl)methyl)-3-nitro- has also been found to disrupt the mitochondrial membrane potential, leading to the release of cytochrome c and the activation of the caspase pathway. Additionally, Benzamide, N-((4-(2-(dimethylamino)ethoxy)phenyl)methyl)-3-nitro- has been found to inhibit the activity of various enzymes involved in the metabolism of glucose and lipids.
Vorteile Und Einschränkungen Für Laborexperimente
One of the primary advantages of using Benzamide, N-((4-(2-(dimethylamino)ethoxy)phenyl)methyl)-3-nitro- in lab experiments is its potent anti-cancer properties. It has been found to be effective against a wide range of cancer cell lines, making it a promising candidate for cancer research. Additionally, Benzamide, N-((4-(2-(dimethylamino)ethoxy)phenyl)methyl)-3-nitro- has been found to have low toxicity, making it a safe compound to use in lab experiments. However, one of the limitations of using Benzamide, N-((4-(2-(dimethylamino)ethoxy)phenyl)methyl)-3-nitro- is its complex synthesis process, which can make it difficult to obtain in large quantities.
Zukünftige Richtungen
There are several future directions for research involving Benzamide, N-((4-(2-(dimethylamino)ethoxy)phenyl)methyl)-3-nitro-. One area of interest is its potential use in combination therapy for cancer treatment. Studies have shown that Benzamide, N-((4-(2-(dimethylamino)ethoxy)phenyl)methyl)-3-nitro- can enhance the efficacy of other anti-cancer drugs when used in combination. Additionally, Benzamide, N-((4-(2-(dimethylamino)ethoxy)phenyl)methyl)-3-nitro- has been found to have potential applications in the treatment of other diseases such as diabetes and cardiovascular disease. Further research is needed to fully understand the potential applications of Benzamide, N-((4-(2-(dimethylamino)ethoxy)phenyl)methyl)-3-nitro- in these areas.
Synthesemethoden
Benzamide, N-((4-(2-(dimethylamino)ethoxy)phenyl)methyl)-3-nitro- is synthesized through a multistep process that involves several chemical reactions. The synthesis process begins with the reaction of 4-(2-(dimethylamino)ethoxy)benzaldehyde with nitromethane to form 4-(2-(dimethylamino)ethoxy)-3-nitrobenzaldehyde. The resulting compound is then subjected to a reduction reaction using sodium borohydride to form 4-(2-(dimethylamino)ethoxy)-3-aminobenzaldehyde. The final step involves the reaction of the resulting compound with benzyl chloride to form Benzamide, N-((4-(2-(dimethylamino)ethoxy)phenyl)methyl)-3-nitro-.
Wissenschaftliche Forschungsanwendungen
Benzamide, N-((4-(2-(dimethylamino)ethoxy)phenyl)methyl)-3-nitro- has been extensively studied for its potential applications in various fields of scientific research. One of the primary areas of interest is its use in cancer research. Studies have shown that Benzamide, N-((4-(2-(dimethylamino)ethoxy)phenyl)methyl)-3-nitro- has potent anti-cancer properties and can induce apoptosis in cancer cells. It has also been found to inhibit the growth of cancer cells by disrupting the cell cycle. Benzamide, N-((4-(2-(dimethylamino)ethoxy)phenyl)methyl)-3-nitro- has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Eigenschaften
CAS-Nummer |
122892-80-2 |
|---|---|
Produktname |
Benzamide, N-((4-(2-(dimethylamino)ethoxy)phenyl)methyl)-3-nitro- |
Molekularformel |
C18H21N3O4 |
Molekulargewicht |
343.4 g/mol |
IUPAC-Name |
N-[[4-[2-(dimethylamino)ethoxy]phenyl]methyl]-3-nitrobenzamide |
InChI |
InChI=1S/C18H21N3O4/c1-20(2)10-11-25-17-8-6-14(7-9-17)13-19-18(22)15-4-3-5-16(12-15)21(23)24/h3-9,12H,10-11,13H2,1-2H3,(H,19,22) |
InChI-Schlüssel |
GNHJCPGGHGYXHT-UHFFFAOYSA-N |
SMILES |
CN(C)CCOC1=CC=C(C=C1)CNC(=O)C2=CC(=CC=C2)[N+](=O)[O-] |
Kanonische SMILES |
CN(C)CCOC1=CC=C(C=C1)CNC(=O)C2=CC(=CC=C2)[N+](=O)[O-] |
Andere CAS-Nummern |
122892-80-2 |
Synonyme |
N-((4-(2-(Dimethylamino)ethoxy)phenyl)methyl)-3-nitrobenzamide |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






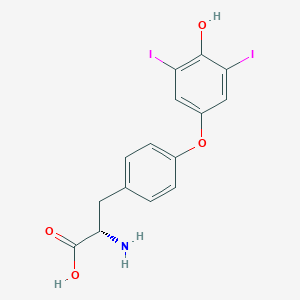
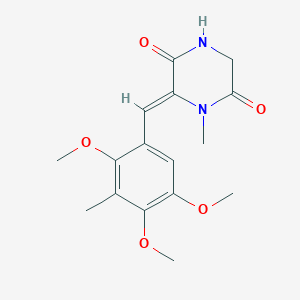
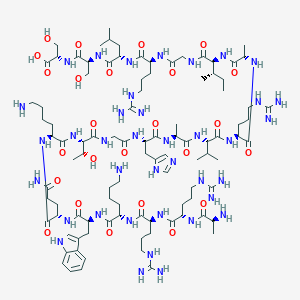
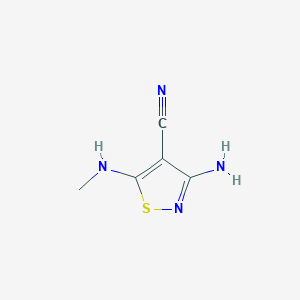
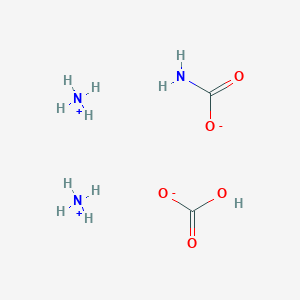
![3-[1-(4-Aminophenyl)-1-methylethyl]phenol](/img/structure/B46601.png)
